3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide
CAS No.:
Cat. No.: VC14755667
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N5O2 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
| Standard InChI | InChI=1S/C19H23N5O2/c1-14(8-9-15-6-4-3-5-7-15)20-18(25)12-10-16-21-22-17-11-13-19(26-2)23-24(16)17/h3-7,11,13-14H,8-10,12H2,1-2H3,(H,20,25) |
| Standard InChI Key | KLJIMFLLQXCESU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=CC=CC=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition
The compound 3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide (molecular formula: ) features a triazolo-pyridazine core fused to a propanamide side chain and a 4-phenylbutan-2-yl substituent. Its molecular weight is 353.4 g/mol, as calculated from its empirical formula. The IUPAC name systematically describes its topology: the triazolo[4,3-b]pyridazine ring is substituted at position 3 with a methoxy group and at position 6 with a propanamide linker.
Table 1: Physicochemical Properties
Structural Features
The molecule comprises three distinct regions:
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Triazolo[4,3-b]pyridazine core: A bicyclic system combining a triazole and pyridazine ring, with a methoxy group at position 6. This moiety is associated with π-π stacking and hydrogen-bonding capabilities, critical for target binding.
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Propanamide linker: A three-carbon chain connecting the triazolo-pyridazine core to the amine group. The amide bond () enhances solubility and facilitates interactions with biological targets .
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4-Phenylbutan-2-yl substituent: A branched alkyl chain terminated by a phenyl group, contributing to hydrophobic interactions and metabolic stability.
Synthesis and Preparation
Optimization Challenges
Key hurdles include:
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Regioselectivity: Ensuring proper ring closure during triazole formation .
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Purification: Separating stereoisomers arising from the chiral center in the 4-phenylbutan-2-yl group.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s solubility profile is influenced by its amphiphilic structure:
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Polar groups: The methoxy and amide functionalities enhance aqueous solubility.
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Hydrophobic regions: The phenyl and alkyl chains promote lipid membrane permeability.
Stability studies are pending, but analogous triazolo-pyridazines exhibit resistance to enzymatic degradation in vitro .
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include (amide) at ~3300 cm and at ~1650 cm .
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NMR: The methoxy group should appear as a singlet near δ 3.9 ppm (¹H) and δ 55 ppm (¹³C) .
Future Research Directions
Experimental Priorities
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Target identification: High-throughput screening against kinase or GPCR libraries.
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ADMET profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity .
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Derivatization: Modifying the phenylbutan-2-yl group to optimize bioavailability.
Industrial Applications
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